2-Amino-2-(1-methylpiperidin-4-yl)acetic acid
Description
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is a chiral α-amino acid derivative featuring a piperidine ring substituted with a methyl group at the 1-position. The methyl group on the piperidine ring likely increases lipophilicity and steric bulk, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-amino-2-(1-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-6(3-5-10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12) |
InChI Key |
NTKJCVVBECENES-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid typically involves the formation of the piperidine ring followed by the introduction of the amino and acetic acid groups. Common synthetic methods include:
Cyclization Reactions: Starting from linear precursors, cyclization reactions can form the piperidine ring.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Acylation: Introduction of the acetic acid group through acylation reactions.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods often involve:
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Catalysis: Using catalysts to increase reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the piperidine ring to form different derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, altering their activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities between 2-amino-2-(1-methylpiperidin-4-yl)acetic acid and selected analogs:
Key Observations:
- Piperidine vs. Phenyl Backbones : The target compound’s piperidine ring contrasts with phenyl-based analogs (e.g., 3-bromo or 2-chloro derivatives), which lack the heterocyclic amine. Piperidine derivatives may exhibit enhanced conformational flexibility and basicity, impacting receptor binding .
- In contrast, halogenated phenyl analogs (e.g., bromo or chloro) introduce electron-withdrawing effects, affecting reactivity and intermolecular interactions .
Physicochemical Properties
- Melting Points: 2-Amino-2-(3-bromophenyl)acetic acid: 212–215°C 2-Amino-2-(2-chlorophenyl)acetic acid: Not reported, but predicted to have lower solubility than piperidine derivatives due to halogenated aromaticity. Piperidine-based analogs (e.g., 9a–9d): Generally lower melting points (~100–150°C inferred from synthesis conditions), suggesting reduced crystallinity compared to halogenated phenyl analogs .
Lipophilicity :
- The 1-methylpiperidin-4-yl group in the target compound increases logP compared to polar substituents (e.g., acetyl or Fmoc groups in 9a or ). This enhances membrane permeability, critical for central nervous system (CNS) drug candidates.
Biological Activity
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid, also known as (S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid, is a chiral amino acid that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a piperidine ring, which contributes to its interaction with various biological targets, especially in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique configuration characterized by a piperidine ring substituted at the nitrogen atom with a methyl group. This stereochemistry is crucial as it influences the compound's biological activity and receptor interactions.
Biological Activities
Research indicates that 2-amino-2-(1-methylpiperidin-4-yl)acetic acid exhibits several notable biological activities:
- Neurotransmitter Modulation : The compound's structural similarity to naturally occurring amino acids allows it to interact with neurotransmitter receptors in the CNS. This interaction may modulate neurotransmission, potentially leading to therapeutic effects in neurological disorders.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions .
- Antibacterial Activity : Some studies have indicated that derivatives of this compound may exhibit antibacterial properties, although further research is needed to establish its efficacy against specific bacterial strains .
The biological activity of 2-amino-2-(1-methylpiperidin-4-yl)acetic acid can be attributed to its ability to interact with various receptors and enzymes:
- Receptor Interaction : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Inhibition : There is evidence suggesting that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the CNS. This inhibition could provide therapeutic benefits in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
Study 1: Neurotransmitter Modulation
A study focusing on the modulation of neurotransmitter systems demonstrated that (S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid could enhance synaptic transmission in neuronal cultures, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases.
Study 2: Antioxidant Activity
In vitro assays revealed that this compound exhibited significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cell cultures. These findings indicate its potential role as a protective agent against oxidative damage .
Study 3: Antibacterial Properties
Research evaluating the antibacterial efficacy of various derivatives showed promising results against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted specific modifications that enhanced antibacterial potency .
Data Table: Summary of Biological Activities
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
